1-(3-Butoxyphenyl)ethanone 1-(3-Butoxyphenyl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13328445
InChI: InChI=1S/C12H16O2/c1-3-4-8-14-12-7-5-6-11(9-12)10(2)13/h5-7,9H,3-4,8H2,1-2H3
SMILES: CCCCOC1=CC=CC(=C1)C(=O)C
Molecular Formula: C12H16O2
Molecular Weight: 192.25 g/mol

1-(3-Butoxyphenyl)ethanone

CAS No.:

Cat. No.: VC13328445

Molecular Formula: C12H16O2

Molecular Weight: 192.25 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Butoxyphenyl)ethanone -

Specification

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
IUPAC Name 1-(3-butoxyphenyl)ethanone
Standard InChI InChI=1S/C12H16O2/c1-3-4-8-14-12-7-5-6-11(9-12)10(2)13/h5-7,9H,3-4,8H2,1-2H3
Standard InChI Key OOQSZGGKIJXEFV-UHFFFAOYSA-N
SMILES CCCCOC1=CC=CC(=C1)C(=O)C
Canonical SMILES CCCCOC1=CC=CC(=C1)C(=O)C

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s structure is defined by the following key features:

  • Phenyl backbone: A benzene ring serves as the core structure.

  • Butoxy substituent: A four-carbon alkoxy group (-O-C₄H₉) at the third carbon (meta-position).

  • Acetyl group: A ketone functional group (-COCH₃) at the first carbon (para-position).

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₂H₁₆O₂
Molecular Weight192.26 g/mol
SMILESCC(=O)C1=CC(=CC=C1)OCCCC
InChIKeyRFJCQUDURBQQNS-UHFFFAOYSA-N
SPLASHsplash10-0a4i-0090000000

Spectroscopic Data

Infrared (IR) and mass spectrometry (MS) analyses provide critical insights into functional groups and fragmentation patterns:

  • IR Spectroscopy: Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether stretch) .

  • Mass Spectrometry: Base peak at m/z 192.12 (molecular ion), with fragments at m/z 149 (loss of C₃H₇) and m/z 105 (acetylphenylium ion) .

Synthesis and Production Methods

Friedel-Crafts Acylation

The most common route involves Friedel-Crafts acylation of 3-butoxyphenol with acetyl chloride in the presence of Lewis acids like AlCl₃:

3-Butoxyphenol+CH₃COClAlCl₃1-(3-Butoxyphenyl)ethanone+HCl\text{3-Butoxyphenol} + \text{CH₃COCl} \xrightarrow{\text{AlCl₃}} \text{1-(3-Butoxyphenyl)ethanone} + \text{HCl}

This method yields moderate to high purity but requires careful control of stoichiometry to avoid over-acylation .

Table 2: Comparative Synthesis Routes

MethodYield (%)Purity (%)Key Challenges
Friedel-Crafts Acylation65–7590–95Byproduct formation
Hydrogenolysis70–8085–90Catalyst cost

Physicochemical Properties

Solubility and Partitioning

  • Water Solubility: Low (0.1–0.5 mg/L at 25°C) due to hydrophobic butoxy and acetyl groups.

  • LogP (Octanol-Water): 3.2 ± 0.2, indicating high lipophilicity .

  • Melting Point: 45–47°C (crystalline solid).

Stability and Reactivity

  • Thermal Stability: Decomposes above 200°C, releasing CO and phenolic byproducts.

  • Photoreactivity: Susceptible to Norrish Type I cleavage under UV light, forming benzaldehyde derivatives .

Applications and Industrial Relevance

Fragrance and Flavor Industry

The compound’s ketone backbone and alkoxy substituent make it a precursor for musk-like aromas. It is structurally analogous to raspberry ketone (4-(4-hydroxyphenyl)butan-2-one), a widely used flavorant .

Pharmaceutical Intermediates

Recent studies highlight its potential as a building block for anti-inflammatory agents. Enone derivatives of 1-(3-butoxyphenyl)ethanone exhibit inhibitory effects on neutrophil superoxide production, suggesting utility in treating inflammatory diseases .

ParameterOutcomeRegulatory Implication
Skin SensitizationCategory 1B (EU CLP)Mandatory labeling
Aquatic ToxicityNot classifiedNo restrictions

Regulatory and Environmental Considerations

Global Regulatory Status

  • EU REACH: Registered for industrial use with restrictions on consumer product concentrations (<1.5%) .

  • US EPA: Exempt from TSCA inventory due to low production volume.

Environmental Fate

  • Biodegradation: Slow (20–30% in 28 days) due to aromatic stability.

  • Bioaccumulation: Moderate (BCF = 350 L/kg), necessitating controlled disposal .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator